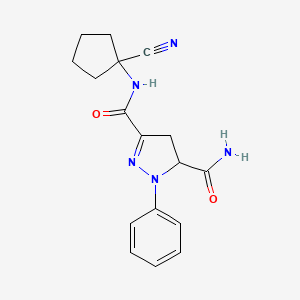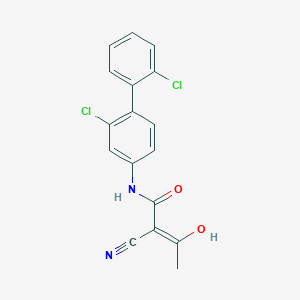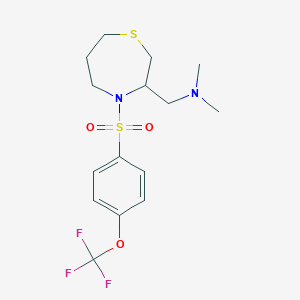
N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide, also known as CPPD, is a chemical compound that has been studied for its potential use in various scientific research applications. CPPD is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action has been investigated in detail.
Mecanismo De Acción
The mechanism of action of N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide involves the inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, improve glucose tolerance, and have neuroprotective effects. N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has several advantages for lab experiments, including its ability to inhibit the enzyme DPP-IV, which is involved in the regulation of glucose metabolism. N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines. However, one limitation for lab experiments is the potential toxicity of N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide, which needs to be carefully monitored.
Direcciones Futuras
There are several future directions for research on N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide, including its potential use as an anti-cancer agent, its neuroprotective effects, and its anti-inflammatory effects. Further studies are needed to investigate the potential toxicity of N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide and its effects on other physiological processes. Additionally, future studies could investigate the potential use of N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has been synthesized using different methods, including a one-pot reaction of 1-cyanocyclopentene, hydrazine hydrate, and diethyl malonate. The reaction mixture was refluxed in ethanol, and the product was obtained by column chromatography. Another method involves the reaction of 1-cyanocyclopentene with hydrazine hydrate, followed by the reaction with ethyl acetoacetate. The product was obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has been studied for its potential use in various scientific research applications, including its use as a potential anti-cancer agent. N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has been shown to have neuroprotective effects in animal models of these diseases.
Propiedades
IUPAC Name |
5-N-(1-cyanocyclopentyl)-2-phenyl-3,4-dihydropyrazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c18-11-17(8-4-5-9-17)20-16(24)13-10-14(15(19)23)22(21-13)12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-10H2,(H2,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRRQXOORVJNKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=NN(C(C2)C(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2815684.png)
![tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2815685.png)
![2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2815686.png)
![N-[2-(Tert-butoxy)ethyl]cyclopropanamine](/img/structure/B2815687.png)


![3-oxo-2-phenyl-N-(pyridin-4-yl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2815690.png)

![4-[2-(4-Fluorophenyl)sulfanylacetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2815695.png)


![6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2815702.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2815707.png)